- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol, Synthesis, 1998, (12), 1707-1709
Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)
tert-Butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate는 키랄 옥사졸리딘 유도체로, 유기 합성에서 중요한 중간체입니다. 이 화합물은 높은 광학 순도와 안정성을 가지며, 특히 비대칭 합성 및 약물 개발 분야에서 널리 사용됩니다. tert-Butyloxycarbonyl(Boc) 보호기와 알데하이드 기능기가 결합되어 있어 다양한 반응에 활용 가능합니다. 결정성 고체로 취급이 용이하며, 실험실 규모에서 대량 생산까지 적용할 수 있습니다. 분자 내의 키랄 중심은 입체 선택적 반응을 유도하는 데 중요한 역할을 합니다.
95715-87-0 structure
Product Name:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
CAS 번호:95715-87-0
MF:C11H19NO4
메가와트:229.27286362648
MDL:MFCD00674064
CID:61798
PubChem ID:178792
Update Time:2025-08-01
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
- UPK623LV60
- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-Garner Aldehyde
- (R)-Garner's aldehyde
- Garner aldehyde
- Garner's aldehyde R-form
- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- ent-Garner's aldehyde
- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
-
- MDL: MFCD00674064
- 인치: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
- InChIKey: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
- 미소: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C
계산된 속성
- 정밀분자량: 229.13100
- 동위원소 질량: 229.131
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 16
- 회전 가능한 화학 키 수량: 3
- 복잡도: 293
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 1
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 55.8
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 소수점 매개변수 계산 참조값(XlogP): 1
실험적 성질
- 색과 성상: Colorless to Yellow Liquid
- 밀도: 1.06 g/mL at 25 °C(lit.)
- 비등점: 67 °C/0.3 mmHg(lit.)
- 플래시 포인트: 화씨 온도: 215.6°f< br / >섭씨: 102°C< br / >
- 굴절률: n20/D 1.445(lit.)
- PSA: 55.84000
- LogP: 1.49520
- 민감성: Air Sensitive
- 비선광도: D27 +103° (c = 1.0 in CHCl3)
- 광학 활성: [α]23/D +90°, c = 1 in chloroform
- 용해성: 사용할 수 없는
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: 37/39-26-36
-
위험물 표지:
- 저장 조건:Inert atmosphere,2-8°C
- 위험 용어:R36/37/38
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 세관 데이터
- 세관 번호:2934999090
- 세관 데이터:
?? ?? ??:
2934999090개요:
293499090. 기타 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 040765-1g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 1g |
£67.00 | 2022-03-01 | |
| Fluorochem | 040765-5g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 5g |
£198.00 | 2022-03-01 | |
| Fluorochem | 040765-10g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 10g |
£347.00 | 2022-03-01 | |
| Fluorochem | 040765-25g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 25g |
£732.00 | 2022-03-01 | |
| Ambeed | A193576-100mg |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 100mg |
$14.0 | 2025-04-14 | |
| Ambeed | A193576-1g |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 1g |
$30.0 | 2025-04-14 | |
| Ambeed | A193576-250mg |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 250mg |
$21.0 | 2025-04-14 | |
| Ambeed | A193576-5g |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 5g |
$76.0 | 2025-04-14 | |
| Ambeed | A193576-25g |
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate |
95715-87-0 | 97% | 25g |
$323.0 | 2025-04-14 | |
| AstaTech | 65394-1/G |
(R)-N-BOC-4-FORMYL-2,2-DIMETHYL-OXAZOLIDINE |
95715-87-0 | 95% | 1g |
$60 | 2023-09-16 |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
참조
합성 방법 2
반응 조건
참조
- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine, Carbohydrate Research, 2019, 474, 34-42
합성 방법 3
반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
참조
- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane
참조
- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine, Synthesis, 1997, (10), 1146-1150
합성 방법 5
반응 조건
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
참조
- Efficient conversion of (S)-methionine into (R)-Garner aldehyde, Tetrahedron Letters, 1997, 38(38), 6779-6780
합성 방법 6
반응 조건
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
참조
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699
합성 방법 7
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C
참조
- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors, Heterocycles, 2008, 75(7), 1659-1671
합성 방법 8
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
참조
- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435
합성 방법 9
반응 조건
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
참조
- Grignard reactions to chiral oxazolidine aldehydes, Tetrahedron, 1996, 52(36), 11673-11694
합성 방법 10
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40
합성 방법 11
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
참조
- Methods and intermediates for synthesizing SK1-I, United States, , ,
합성 방법 12
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
참조
- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives, Synthesis, 2012, 44(2), 304-310
합성 방법 13
반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
참조
- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine
- D-Serine
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- 2,2-Dimethoxypropane
- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
주문 번호:A13085
인벤토리 상태:in Stock
재다:100g/25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:59
가격 ($):874.0/265.0
Email:sales@amadischem.com
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 관련 문헌
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) 관련 제품
- 833474-06-9(tert-butyl 3-formylmorpholine-4-carboxylate)
- 157604-46-1(3-tert-butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
- 108149-60-6(3-tert-butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
- 95715-86-9(3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
- 102308-32-7((S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde)
- 127589-93-9(tert-butyl 4-formyl-2,2-dimethyl-oxazolidine-3-carboxylate)
- 218594-01-5(tert-butyl (3S)-3-formylmorpholine-4-carboxylate)
- 108149-63-9(tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)
- 108149-65-1(tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)
- 1257850-86-4(tert-butyl (3R)-3-formylmorpholine-4-carboxylate)
추천 공급업체
Amadis Chemical Company Limited
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
순결:99%/99%
재다:100g/25g
가격 ($):874.0/265.0